molecular formula C20H21NO4 B7962095 Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate

Cat. No.: B7962095
M. Wt: 339.4 g/mol
InChI Key: MAZRAHBUWVAKAD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is a chemical compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group of the protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of the amino acid are reacted with Fmoc chloride in a controlled environment.

    Continuous Esterification: The esterification process is carried out in continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Major Products Formed

    Deprotection: The major product is the free amino acid.

    Coupling: The major products are peptides with the desired sequence.

Scientific Research Applications

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is widely used in scientific research, particularly in:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: Researchers use this compound to study protein-protein interactions and enzyme functions.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
  • (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid

Uniqueness

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group under mild conditions. This makes it particularly useful in peptide synthesis, where maintaining the integrity of the amino acid sequence is crucial.

Properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-18(19(22)24-2)21-20(23)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,21,23)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZRAHBUWVAKAD-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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